
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid” is a derivative of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid . It is a heterocyclic compound that belongs to the class of chromene derivatives.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This leads to the synthesis of the 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) compound .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . The molecular weight of the compound is 347.95 .Physical And Chemical Properties Analysis
The compound “this compound” has a melting point of 221-224 °C . It is stored at room temperature and is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Antiproliferative Activity
Benzoic acid derivatives, such as chromene compounds, have been extensively studied for their antiproliferative activity against various cancer cell lines. For instance, a study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives revealed significant antiproliferative potential against human non-small cell lung cancer (NSCLC) cell lines. These compounds induced apoptosis, arrested the cell cycle, and elevated intracellular reactive oxygen species (ROS) levels, suggesting potential as antitumor agents. Additionally, certain derivatives demonstrated excellent fluorescence properties, highlighting their application as effective fluorescence probes for biological imaging (Xiao-bo Fu et al., 2015).
Antiherbivore Activity in Natural Products
Research on Piper kelleyi, a tropical shrub, led to the isolation of prenylated benzoic acid derivatives that exhibited significant antiherbivore activity. These compounds, including chromene natural products, effectively reduced the fitness of generalist caterpillars, underscoring their role in plant defense mechanisms and their potential for developing natural insecticides (C. Jeffrey et al., 2014).
Luminescence and Coordination Polymers
The study of lanthanide-based coordination polymers assembled from benzoic acid derivatives has unveiled interesting photophysical properties. These compounds, particularly when assembled with aromatic carboxylic acids, show promise in light-harvesting applications. Their structure and luminescence efficiency, especially in terbium complexes, have implications for solid-state lighting and display technologies (S. Sivakumar et al., 2011).
Fluorescence Properties in Solid State
The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed their outstanding fluorescence in both ethanol solution and solid state. These compounds' fluorescence emission differences, driven by molecular recognition, hold potential for applications in optical materials and sensors (Juan Shi et al., 2017).
Modulation of G Protein-Coupled Receptors (GPCRs)
The development of chromen-4-one derivatives as (ant)agonists for lipid-activated G protein-coupled receptor (GPCR) GPR55 showcases the therapeutic potential of benzoic acid and chromene derivatives in treating chronic diseases such as inflammation, neurodegeneration, and cancer. By varying the substitution pattern, a range of efficacies from (partial) agonists to antagonists was achieved, highlighting the versatility of these compounds in drug development (Clara T. Schoeder et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUADXZXJQXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)
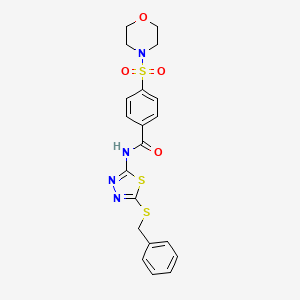
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
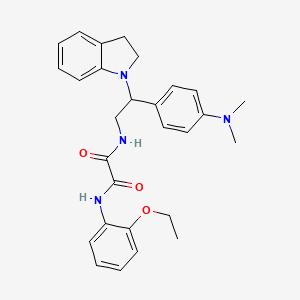
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)

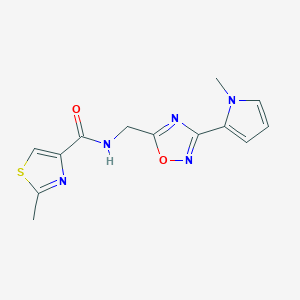
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)
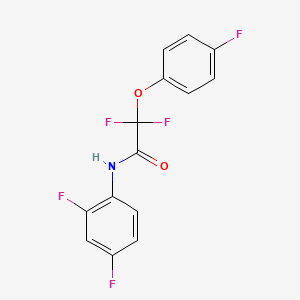
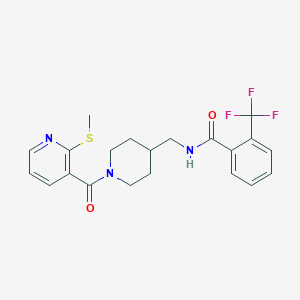
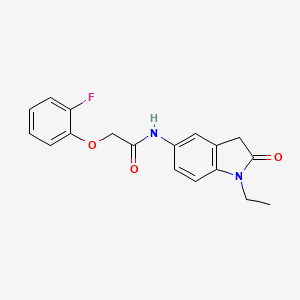
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)
